Tropesin

Antifungal NSAIA Growth Inhibition

Tropesin (CAS 65828-79-7) is an indomethacin prodrug with a 3.8-fold reduction in human serum albumin binding, enabling safer anti-inflammatory, analgesic, and antifungal research. Its unique tropic acid ester structure optimizes ADME profiles and fibroblast function studies, offering a superior therapeutic index over parent indomethacin for preclinical development.

Molecular Formula C28H24ClNO6
Molecular Weight 505.9 g/mol
CAS No. 65828-79-7
Cat. No. B10784125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropesin
CAS65828-79-7
Molecular FormulaC28H24ClNO6
Molecular Weight505.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C28H24ClNO6/c1-17-22(15-26(31)36-16-24(28(33)34)18-6-4-3-5-7-18)23-14-21(35-2)12-13-25(23)30(17)27(32)19-8-10-20(29)11-9-19/h3-14,24H,15-16H2,1-2H3,(H,33,34)
InChIKeyUCCJWNPWWPJKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tropesin (VUFB 12018, CAS 65828-79-7) as an Indomethacin Prodrug for Scientific Procurement Decisions


Tropesin, also referred to as VUFB 12018 or Repanidal (CAS 65828-79-7), is a tropic acid ester prodrug of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin [1]. It is classified within the arylacetic acid derivative subclass of NSAIDs and is characterized by the molecular formula C28H24ClNO6 and a molecular weight of 505.95 g/mol [2]. The compound is intended to retain the anti-inflammatory, analgesic, and antipyretic efficacy of indomethacin while reducing the associated gastrointestinal and systemic toxicity profile [3].

Why Indomethacin Prodrugs Like Tropesin Cannot Be Interchanged: A Procurement Perspective


The therapeutic utility of indomethacin is significantly constrained by its severe gastrointestinal and renal adverse effect profile, which often leads to treatment discontinuation [1]. This has driven the search for indomethacin derivatives, such as Tropesin, that offer a more favorable therapeutic index [2]. However, prodrugs of indomethacin, including Tropesin, acemetacin, and proglumetacin, are not simply interchangeable. Their distinct chemical structures confer unique physicochemical properties that critically influence absorption, distribution, metabolism, and excretion (ADME) [3]. For instance, the tropic acid ester moiety of Tropesin alters its binding affinity to human serum albumin, which can lead to different pharmacokinetic profiles and tissue distribution compared to other indomethacin esters or the parent drug [4]. This variability precludes generic substitution based solely on class membership and underscores the need for compound-specific evidence in procurement decisions.

Quantifiable Differentiation of Tropesin (CAS 65828-79-7) from Indomethacin and Other NSAIDs


Comparable Antifungal Activity to Indomethacin Against Trichoderma viride

In a direct head-to-head comparison, Tropesin (referred to as repanidal) demonstrated comparable antifungal activity to its parent compound, indomethacin, against the growth of the fungus Trichoderma viride. Both compounds inhibited growth in the same concentration range, while other NSAIDs like acetylsalicylic acid and lysine salicylate were an order of magnitude weaker [1].

Antifungal NSAIA Growth Inhibition Trichoderma viride

Reduced Binding Affinity to Human Serum Albumin Compared to Indomethacin

Equilibrium dialysis studies revealed a significant reduction in the primary binding site association constant of Tropesin for human serum albumin (HSA) compared to indomethacin. The association constant for Tropesin was measured at 2.16 × 10⁵ L/mol, which is approximately 3.8-fold lower than the constant for indomethacin (8.15 × 10⁵ L/mol) [1]. This lower binding affinity implies a higher free fraction of the drug in plasma, which can influence its distribution and clearance kinetics.

Pharmacokinetics Protein Binding ADME Equilibrium Dialysis

Superior Inhibition of Collagen Lattice Retraction Compared to Indomethacin

In a study assessing the effects of various antirheumatic drugs on fibroblast-mediated collagen lattice retraction, an in vitro model for tissue remodeling, Tropesin exhibited a stronger inhibitory effect than indomethacin. The relative potency ranking was diclofenac > Tropesin > indomethacin > ibuprofen [1].

Antirheumatic Fibroblast Collagen Remodeling In vitro Model

Primary Research and Industrial Applications for Tropesin (CAS 65828-79-7)


Investigating Structure-Activity Relationships of Indomethacin Prodrugs

Tropesin serves as a key comparator for studies focused on developing novel indomethacin esters with improved therapeutic windows. Its specific structural modification (a tropic acid ester) and the resulting quantitative changes in protein binding [1] and in vitro activity [2] provide a benchmark against which newer derivatives can be assessed for physicochemical and ADME property optimization.

Pharmacokinetic Modeling of NSAID Prodrugs with Altered Plasma Protein Binding

The well-characterized, 3.8-fold reduction in human serum albumin binding compared to indomethacin [1] makes Tropesin an ideal tool compound for in vitro and in vivo pharmacokinetic studies. Researchers can utilize Tropesin to model how altered protein binding in a prodrug affects free drug concentration, volume of distribution, and clearance, which are critical parameters in drug development.

In Vitro Models for Studying NSAID Effects on Tissue Remodeling

The demonstrated differential activity of Tropesin in the collagen lattice retraction model, where it outperforms indomethacin [2], positions it as a specialized probe for exploring the impact of NSAIDs on fibroblast function and extracellular matrix turnover. This application is particularly relevant for research into fibrotic diseases or rheumatoid arthritis where tissue remodeling is a key pathological feature.

Antifungal Susceptibility Testing and Mechanism of Action Studies

The equivalent potency of Tropesin and indomethacin in inhibiting Trichoderma viride growth [3] supports its use as a reference compound in antifungal research. It can be employed in comparative studies to investigate the role of arachidonate metabolism in fungal physiology and to evaluate the antifungal activity of new chemical entities against this model organism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tropesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.